molecular formula C18H12N4 B11481268 [(1-benzyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile

[(1-benzyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile

Cat. No.: B11481268
M. Wt: 284.3 g/mol
InChI Key: GAUZOKJDVXUKDS-UHFFFAOYSA-N
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Description

2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methylidene]propanedinitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound has a unique structure that includes a benzimidazole ring fused with a benzene ring and a propanedinitrile group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methylidene]propanedinitrile typically involves the condensation of 1-benzyl-1H-1,3-benzodiazole-2-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the nitrile groups.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methylidene]propanedinitrile involves its interaction with various molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, inhibiting their activity. This compound can bind to DNA and RNA, interfering with their replication and transcription processes. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    1-benzyl-1H-1,3-benzodiazole-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Malononitrile: Another precursor used in the synthesis.

Uniqueness

2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methylidene]propanedinitrile is unique due to its combined structural features of benzimidazole and propanedinitrile. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H12N4

Molecular Weight

284.3 g/mol

IUPAC Name

2-[(1-benzylbenzimidazol-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C18H12N4/c19-11-15(12-20)10-18-21-16-8-4-5-9-17(16)22(18)13-14-6-2-1-3-7-14/h1-10H,13H2

InChI Key

GAUZOKJDVXUKDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=C(C#N)C#N

Origin of Product

United States

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